molecular formula C18H29N3O B5556663 4-(dimethylamino)-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide

4-(dimethylamino)-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide

Cat. No.: B5556663
M. Wt: 303.4 g/mol
InChI Key: RGFPVIZDMQZCSP-UHFFFAOYSA-N
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Description

4-(dimethylamino)-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide, also known as DMABN, is a chemical compound that has been widely used in scientific research due to its unique properties. It is a white crystalline solid that is soluble in organic solvents and has a melting point of 158-160°C. DMABN is a potent inhibitor of various enzymes and has been studied extensively for its biochemical and physiological effects.

Scientific Research Applications

1. Chemical Synthesis and Biological Activity

One study focused on the synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents, exploring derivatives including 4-(dimethylamino)-3'-arylspiro[cyclohexane-1,1'(3'H)-isobenzofuran] for their significant antitetrabenazine activity, associated with antidepressant properties. The synthesis involved metalation of benzanilide, addition of 4-(dimethylamino)cyclohexanone, and subsequent reactions leading to various compounds with marked inhibition of tetrabenazine-induced ptosis, indicating potential antidepressant effects (Martin et al., 1981).

2. Acetylcholinesterase Inhibition

Another research study synthesized 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, evaluating them for anti-acetylcholinesterase (anti-AChE) activity. The introduction of bulky moieties and various groups at the nitrogen atom of benzamide significantly enhanced activity, with one compound showing high potency as an inhibitor, indicating potential as an antidementia agent (Sugimoto et al., 1990).

3. Fluorescence and Electrochromic Applications

Research on the influence of attaching chromophores to a polymer chain on their twisted intramolecular charge-transfer state in dilute solution revealed insights into fluorescence from different states of molecules including 4-(N,N-dimethylamino)benzoate derivatives. This study highlighted the effects of polymeric chains on charge distribution and geometry, influencing absorption and emission properties, relevant for materials science and optical applications (Bajorek & Pa̧czkowski, 1998).

4. Electrochromic Polymeric Films

Another study developed electroactive aromatic polyamides with 4-(dimethylamino)triphenylamine units, showing high coloration efficiency, contrast ratio, and rapid switching time in electrochromic polymeric films. These materials had high thermal stability and were applicable in electronic displays and smart windows (Hsiao et al., 2008).

Safety and Hazards

“4-Amino-2,2,6,6-tetramethylpiperidine” may corrode metals, is harmful if swallowed, causes severe skin burns and eye damage, and is harmful to aquatic life with long-lasting effects . “2,2,6,6-Tetramethyl-4-piperidyl Methacrylate” causes skin irritation and serious eye irritation .

Mechanism of Action

Mode of Action

Without specific target information, the mode of action for this compound is difficult to determine. Given its structural similarity to other piperidine compounds, it may act as a ligand for certain receptors or as an inhibitor for specific enzymes .

Pharmacokinetics

The metabolism and excretion of this compound would likely depend on the specific enzymes it interacts with .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Given the lack of specific target and pathway information, it is difficult to predict the exact effects at the molecular and cellular levels .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action, efficacy, and stability of this compound. Without specific experimental data, it is challenging to provide a detailed discussion on this topic .

Properties

IUPAC Name

4-(dimethylamino)-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N3O/c1-17(2)11-14(12-18(3,4)20-17)19-16(22)13-7-9-15(10-8-13)21(5)6/h7-10,14,20H,11-12H2,1-6H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGFPVIZDMQZCSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1)(C)C)NC(=O)C2=CC=C(C=C2)N(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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